

# IMM-01: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IMM-01** is a novel immunotherapeutic agent engineered as a recombinant human signal-regulatory protein alpha (SIRPα)-IgG1 Fc fusion protein.[1] It is designed to target the CD47-SIRPα checkpoint, a critical pathway often exploited by cancer cells to evade the innate immune system. By engaging with CD47, a "don't eat me" signal overexpressed on various tumor cells, **IMM-01** modulates the immune response to promote the elimination of malignant cells. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of **IMM-01**, supported by available preclinical and clinical data.

# Molecular Structure and Physicochemical Properties

**IMM-01** is a fusion protein that combines the extracellular domain of human SIRPα with the Fc region of human IgG1. Specifically, it utilizes the V2D1 variant of SIRPα with an N80A mutation. [2] This design confers specific binding characteristics and effector functions. The crystal structure of the **IMM-01** and CD47 complex has been elucidated, providing a detailed understanding of their interaction at the atomic level.[2]

Table 1: Physicochemical Properties of IMM-01



| Property                           | Value                                                                                        | Reference |
|------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Molecular Weight                   | 80561.17 Da                                                                                  | [2]       |
| Theoretical Isoelectric Point (pl) | 7.35                                                                                         | [2]       |
| Composition                        | Recombinant human SIRPα<br>(V2D1 variant, N80A mutation)<br>fused to human IgG1 Fc<br>domain | [1][2]    |

# **Mechanism of Action: A Dual Signaling Approach**

**IMM-01** exerts its anti-tumor effects through a dual mechanism of action that both neutralizes a key "don't eat me" signal and simultaneously delivers a potent "eat me" signal to phagocytic cells.[3][4]

- Blocking the "Don't Eat Me" Signal: Tumor cells often overexpress CD47 on their surface, which binds to SIRPα on macrophages and other myeloid cells. This interaction initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis. **IMM-01** competitively binds to CD47 on cancer cells, effectively blocking the CD47-SIRPα interaction and thereby releasing the phagocytic brake.[1][3][4]
- Activating the "Eat Me" Signal: The IgG1 Fc portion of IMM-01 engages with Fcy receptors (FcyRs) on the surface of macrophages and other effector cells, such as natural killer (NK) cells. This engagement triggers a pro-phagocytic signal, actively promoting the engulfment and destruction of the antibody-coated tumor cell through a process known as antibody-dependent cellular phagocytosis (ADCP).[4] The Fc region can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4]

This dual functionality of **IMM-01**—inhibiting an anti-phagocytic signal while concurrently activating a pro-phagocytic one—results in a robust anti-tumor response.





Click to download full resolution via product page

Figure 1: IMM-01 Dual Mechanism of Action.

# **Quantitative In Vitro and In Vivo Efficacy**

Preclinical studies have demonstrated the potent anti-tumor activity of IMM-01.

Table 2: In Vitro Biological Activity of IMM-01

| Assay        | Metric        | Value     | Cell Line(s)  | Reference |
|--------------|---------------|-----------|---------------|-----------|
| CD47 Binding | EC50          | 0.4967 nM | Jurkat-CSR    | [3][4]    |
| ADCP         | EC50          | 0.1389 nM | Not specified | [4]       |
| ADCC         | Max. Activity | Moderate  | Not specified | [3][4]    |
| CDC          | Activity      | None      | Not specified | [3][4]    |

Table 3: In Vivo Anti-Tumor Efficacy of IMM-01



| Tumor Model     | Treatment                             | Outcome                                              | Reference |
|-----------------|---------------------------------------|------------------------------------------------------|-----------|
| Daudi Xenograft | 5 mg/kg IMM-01                        | 97.48% Tumor Growth<br>Inhibition (TGI) at day<br>24 | [4]       |
| Raji Orthotopic | 5 mg/kg IMM-01                        | Prolonged survival<br>(>60% at 80 days)              | [4]       |
| Raji Orthotopic | 5 mg/kg IMM-01 + 5<br>mg/kg Rituximab | Prolonged survival<br>(100% at 80 days)              | [4]       |

A key safety feature of **IMM-01** is its lack of binding to human red blood cells, which mitigates the risk of hemolysis, a common adverse effect associated with some CD47-targeting antibodies.[4]

# **Experimental Protocols**

The following are representative protocols for key assays used to characterize the activity of **IMM-01**. These are based on standard methodologies and published data on **IMM-01**.

# **CD47 Binding Affinity Assay (Flow Cytometry)**

This protocol outlines a method to determine the binding affinity of **IMM-01** to CD47-expressing cells.

- Cell Preparation: Culture a CD47-positive cell line (e.g., Jurkat) to a density of 1 x 10<sup>6</sup> cells/mL. Harvest and wash the cells twice with FACS buffer (PBS with 2% FBS).
- Antibody Incubation: Resuspend the cells at 1 x 10<sup>7</sup> cells/mL in FACS buffer. Aliquot 100 μL of the cell suspension into flow cytometry tubes. Add serial dilutions of IMM-01 (e.g., from 0.01 nM to 100 nM) to the respective tubes. Incubate for 1 hour at 4°C.
- Secondary Antibody Staining: Wash the cells twice with FACS buffer. Resuspend the cells in 100 μL of FACS buffer containing a fluorescently labeled anti-human IgG Fc secondary antibody. Incubate for 30 minutes at 4°C in the dark.







• Data Acquisition and Analysis: Wash the cells twice with FACS buffer and resuspend in 300 μL of FACS buffer. Acquire data on a flow cytometer. The geometric mean fluorescence intensity (gMFI) is plotted against the concentration of **IMM-01**, and the EC50 value is determined using a non-linear regression analysis.





Click to download full resolution via product page

Figure 2: Workflow for CD47 Binding Affinity Assay.



# Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol describes a method to measure the ability of **IMM-01** to induce macrophage-mediated phagocytosis of tumor cells.

- Effector Cell Preparation: Differentiate human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages by culturing with M-CSF for 5-7 days.
- Target Cell Labeling: Label a CD47-positive tumor cell line (e.g., Raji) with a fluorescent dye such as CFSE according to the manufacturer's instructions.
- Opsonization: Incubate the labeled target cells with serial dilutions of **IMM-01** or a negative control IgG1 for 30 minutes at 37°C.
- Co-culture: Add the opsonized target cells to the macrophages at an effector-to-target (E:T) ratio of 4:1. Co-culture for 2-4 hours at 37°C.
- Data Acquisition and Analysis: Gently wash the cells to remove non-phagocytosed target cells. Detach the macrophages and stain with a macrophage-specific antibody (e.g., anti-CD11b). Analyze by flow cytometry. The percentage of double-positive (CD11b+ and CFSE+) cells represents the phagocytic activity. Plot the percentage of phagocytosis against the IMM-01 concentration to determine the EC50.

## In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **IMM-01** in a mouse xenograft model.

- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
- Tumor Cell Implantation: Subcutaneously implant a human hematological cancer cell line (e.g., 5 x 10<sup>6</sup> Daudi or Raji cells) into the flank of each mouse.
- Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer IMM-01 (e.g., 5 mg/kg) and a vehicle control intraperitoneally or intravenously according to a predefined schedule (e.g., twice weekly).



- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
- Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. For survival studies, monitor the mice until a survival endpoint is reached.

## Conclusion

**IMM-01** is a promising immuno-oncology candidate with a well-defined dual mechanism of action that leverages both the innate and adaptive immune systems. Its ability to block the CD47-SIRP $\alpha$  "don't eat me" signal while simultaneously providing an Fc-mediated "eat me" signal results in potent and specific anti-tumor activity. The favorable safety profile, particularly the lack of red blood cell binding, further enhances its therapeutic potential. The data presented in this guide underscore the strong scientific rationale for the continued development of **IMM-01** as a novel cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Crystal Structure of Human CD47 in Complex with Engineered SIRPα.D1(N80A) PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [IMM-01: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608080#molecular-structure-and-properties-of-imm-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com